molecular formula C15H15ClN4O2S B2472124 N2-(3-chlorophenyl)-N5-cyclopentyl-1,3,4-thiadiazole-2,5-dicarboxamide CAS No. 1115466-08-4

N2-(3-chlorophenyl)-N5-cyclopentyl-1,3,4-thiadiazole-2,5-dicarboxamide

Cat. No.: B2472124
CAS No.: 1115466-08-4
M. Wt: 350.82
InChI Key: KHXHZNNEKOWECB-UHFFFAOYSA-N
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Description

N2-(3-chlorophenyl)-N5-cyclopentyl-1,3,4-thiadiazole-2,5-dicarboxamide is a synthetic small molecule based on the 1,3,4-thiadiazole heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole core is recognized as a bioisostere of pyrimidine, the fundamental structure of several nucleic acid bases. This characteristic allows derivatives like this dicarboxamide to potentially interfere with critical cellular processes such as DNA replication, making them valuable tools for investigating pathways in oncology research . The specific incorporation of a 3-chlorophenyl and a cyclopentyl group via carboxamide linkages is a strategic modification that can be explored to modulate the compound's interaction with biological targets. Researchers can utilize this compound to probe structure-activity relationships (SAR), particularly in the development of novel anticancer agents. The mesoionic nature of the 1,3,4-thiadiazole ring can enhance the molecule's ability to cross cellular membranes, thereby improving its bioavailability in experimental models . This product is intended for use in biochemical research and is strictly for laboratory applications.

Properties

IUPAC Name

2-N-(3-chlorophenyl)-5-N-cyclopentyl-1,3,4-thiadiazole-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c16-9-4-3-7-11(8-9)18-13(22)15-20-19-14(23-15)12(21)17-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXHZNNEKOWECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN=C(S2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chlorophenyl)-N5-cyclopentyl-1,3,4-thiadiazole-2,5-dicarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with cyclopentylamine to form an intermediate, which is then cyclized with thiosemicarbazide to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Core Thiadiazole Formation Reactions

The 1,3,4-thiadiazole ring is typically synthesized via cyclization reactions. For this compound, key methods include:

a. Cyclodehydration of Thiosemicarbazides
Thiosemicarbazide derivatives react with carboxylic acids or their activated forms (e.g., acid chlorides) in the presence of dehydrating agents like POCl₃ or polyphosphate ester (PPE). For example:

  • Step 1 : 3-chlorobenzoic acid reacts with POCl₃ to form the corresponding acid chloride .

  • Step 2 : The acid chloride undergoes cyclization with thiosemicarbazide under reflux to yield the thiadiazole core .

b. One-Pot Synthesis Using PPE
PPE facilitates a three-step reaction sequence (acylation, cyclization, dehydration) between thiosemicarbazide and carboxylic acids at ≤85°C, producing 2-amino-1,3,4-thiadiazoles .

Functionalization at Thiadiazole Positions

The C-2 and C-5 positions of the thiadiazole ring are reactive sites for substitution and coupling:

a. Amide Bond Formation

Reaction Type Conditions Example Reference
Carboxamide couplingAcid chlorides + amine in anhydrous THFCyclopentylamine reacts with thiadiazole-2-carbonyl chloride at 0–5°C .
AcetylationAcetic anhydride + pyridineN-acetylation at the C-2 amino group improves solubility .

b. Nucleophilic Substitution

  • Halogen replacement : The 3-chlorophenyl group can undergo Suzuki coupling or Ullmann reactions for aryl diversification .

  • Thiol exchange : Benzylthiol derivatives replace leaving groups at C-5 in acetone under basic conditions .

Pharmacomodulation Reactions

Structural modifications to enhance bioactivity include:

a. Side-Chain Elaboration

  • Piperazine/piperidine attachment : Improves lipophilicity and target affinity. For example, coupling with o-ethoxyphenylpiperazine via acetamide linkers increases cytotoxicity .

  • Bioisosteric replacement : Substituting ethoxyphenyl with furoyl groups enhances antitumor activity .

b. Substituent Effects on Reactivity

Substituent Impact on Reactivity Biological Outcome
3-ChlorophenylElectron-withdrawing effect activates C-5 for nucleophilic attackIncreased antifungal activity .
Cyclopentyl carboxamideSteric hindrance reduces off-target reactionsImproved selectivity in kinase inhibition .

Analytical Characterization

Reaction outcomes are verified using:

  • ¹H/¹³C NMR : Confirms substituent integration and regiochemistry (e.g., δ 7.94 ppm for aromatic protons in acetylated derivatives) .

  • FT-IR : Identifies amide C=O stretches (~1686 cm⁻¹) and N-H vibrations (~3369 cm⁻¹) .

  • Mass spectrometry : Validates molecular weight (e.g., m/z 303.78 for the parent compound).

Stability and Degradation

  • Hydrolytic stability : Resistant to aqueous hydrolysis at pH 4–9 due to the stable thiadiazole core.

  • Thermal decomposition : Degrades above 250°C, forming chlorophenyl isocyanate and cyclopentylamine byproducts.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, N2-(3-chlorophenyl)-N5-cyclopentyl-1,3,4-thiadiazole-2,5-dicarboxamide has shown promising activity against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of cellular processes in pathogens.

  • Case Study : A study evaluated the compound's efficacy against Candida albicans, demonstrating a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole .

Anticancer Potential

Thiadiazole derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells.

  • Research Findings : In vitro studies indicated that related compounds exhibited cytotoxic effects on various cancer cell lines, suggesting that this compound could be further explored for its potential as an anticancer agent .

Pesticidal Properties

The compound's structural characteristics allow it to function effectively as a pesticide. Thiadiazole derivatives have been widely studied for their biocidal properties, particularly in agricultural settings.

  • Biocidal Activity : Research has shown that thiadiazoles possess antifungal activities that can be harnessed in developing agricultural fungicides . The compound's efficacy against plant pathogens could lead to its application in crop protection.

Summary of Applications

Application AreaSpecific UsesResearch Findings
Medicinal ChemistryAntimicrobial and anticancer agentsSignificant activity against Candida albicans and potential cytotoxicity in cancer cells
AgriculturePesticides for crop protectionEffective antifungal properties suitable for developing agricultural fungicides

Mechanism of Action

The mechanism of action of N2-(3-chlorophenyl)-N5-cyclopentyl-1,3,4-thiadiazole-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of certain genes or proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (N2/N5) Key Properties/Applications Reference
N2,N5-Diphenyl-1,3,4-thiadiazole-2,5-dicarboxamide Phenyl/Phenyl Synthesized via reaction with diethyl malonate derivatives; characterized by IR (NH at 8.67 ppm) and NMR .
1,3,4-Thiadiazole-based liquid crystals Aryl/amide groups High thermal stability (wide phase transition ranges) due to rigid aromatic cores .
1-(Pyridine-4′-carbonyl)-4-arylthiosemicarbazides Pyridine/aryl groups Plant growth promotion at low concentrations (e.g., wheat, cucumber) .

Key Observations :

  • Thermal Stability : Thiadiazoles with aryl-amide substituents (e.g., ) display high phase transition temperatures (>200°C), suggesting that the cyclopentyl group in the target compound might reduce rigidity compared to aromatic substituents .

Spectroscopic and Computational Analysis

Table 2: Spectroscopic Data Comparison
Compound IR (NH/Other) 1H NMR (Key Signals) Computational Insights Reference
Target Compound Expected NH stretch ~3300 cm⁻¹ Cyclopentyl CH2 at ~3.86 ppm (cf. ) Higher electron density at S1 due to 3-Cl substituent (cf. )
N2,N5-Diphenyl Derivative (Compound 6) NH at 8.67 ppm (1H NMR) CHthiadiazole at 8.96 ppm Atomic charges modeled via Chem3D Pro

Key Observations :

  • Molecular Modeling: notes that atomic charges at heteroatoms (N, S) influence fragmentation patterns in mass spectrometry, suggesting that the 3-chlorophenyl group in the target compound may alter its MS profile compared to phenyl analogues .

Biological Activity

N2-(3-chlorophenyl)-N5-cyclopentyl-1,3,4-thiadiazole-2,5-dicarboxamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from recent research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its electron-deficient nature and ability to participate in various chemical reactions. The presence of the 3-chlorophenyl and cyclopentyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Chemical Structure

N2 3 chlorophenyl N5 cyclopentyl 1 3 4 thiadiazole 2 5 dicarboxamide\text{N2 3 chlorophenyl N5 cyclopentyl 1 3 4 thiadiazole 2 5 dicarboxamide}

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that modifications on the thiadiazole ring can significantly enhance cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of thiadiazoles to induce apoptosis in cancer cells. For instance, compounds derived from 1,3,4-thiadiazole have shown to inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction in cancer cell lines such as MCF-7 and HepG2 .
  • Case Studies :
    • A study reported that a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives exhibited enhanced antitumor activity when combined with piperazine moieties .
    • Another investigation highlighted that specific thiadiazole derivatives demonstrated IC50 values in the nanomolar range against various tumor cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

Thiadiazole compounds also exhibit promising antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances their activity against bacterial strains.

  • Antibacterial Activity : Research has shown that certain thiadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds were reported with minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against various strains .

Additional Biological Activities

Beyond anticancer and antimicrobial effects, thiadiazoles have been investigated for other biological activities:

  • MAO-A Inhibition : Some derivatives have been identified as potential inhibitors of monoamine oxidase A (MAO-A), an enzyme implicated in mood regulation and neurodegenerative diseases .
  • Anti-inflammatory Effects : Preliminary studies suggest that certain thiadiazole derivatives may exhibit anti-inflammatory properties through the modulation of inflammatory pathways .

Table 1: Biological Activities of this compound

Activity TypeCell Line/OrganismIC50/MIC (µg/mL)Reference
AnticancerMCF-7< 50
AnticancerHepG2< 50
AntibacterialStaphylococcus aureus16–31.25
AntibacterialEscherichia coli16–31.25
MAO-A InhibitionHuman MAO-AIC50 = 100 nM

Q & A

Q. What are the standard synthetic routes for N2-(3-chlorophenyl)-N5-cyclopentyl-1,3,4-thiadiazole-2,5-dicarboxamide, and how is its structural integrity confirmed?

Methodological Answer: Synthesis typically involves condensation reactions under acidic or templated conditions. For example, macrocyclic analogs are synthesized by reacting dialdehydes (e.g., 2,5-diformylfuran) with diamines in the presence of hydrochloric acid, followed by neutralization with triethylamine to yield the free ligand . Structural confirmation relies on:

  • X-ray crystallography : Single crystals grown via slow crystallization (e.g., chloroform-methanol mixtures) provide definitive bond lengths and angles .
  • Spectroscopy : IR identifies functional groups (e.g., NH disappearance at ~3300 cm⁻¹), while ¹H NMR detects NH protons at δ 8.67 ppm and thiadiazole CH groups at δ 8.96 ppm .

Q. Which spectroscopic techniques are most effective for characterizing the functional groups and substitution patterns of this compound?

Methodological Answer: A multi-technique approach is critical:

  • IR Spectroscopy : Confirms carboxamide C=O stretches (~1650 cm⁻¹) and NH/NH₂ presence/absence .
  • NMR Spectroscopy :
    • ¹H NMR: NH signals (δ 8.67 ppm) and aromatic/cyclopentyl protons resolve substitution patterns.
    • ¹³C NMR: Carboxamide carbonyls appear at ~165–170 ppm, with aromatic carbons between 120–140 ppm .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways.

Q. Table 1: Representative NMR Data

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Technique Validation
NH (carboxamide)8.67-Correlation with IR
Thiadiazole CH8.96140–145X-ray
Carboxamide C=O-165–170IR

Advanced Research Questions

Q. How can researchers address unexpected product formation, such as the generation of N2,N5-diphenyl derivatives instead of the target compound, during synthesis?

Methodological Answer: Unexpected products (e.g., compound 6 in ) often arise from competing reaction pathways or reagent incompatibilities. Mitigation strategies include:

  • Reaction Optimization : Adjust stoichiometry, solvent polarity (e.g., ethanol vs. DMF ), and acid scavengers (e.g., triethylamine ).
  • Mechanistic Probes : Use LC-MS or in situ NMR to track intermediates and identify side reactions .
  • Computational Modeling : DFT calculations predict thermodynamic favorability of pathways, guiding reagent selection.

Q. What strategies are recommended for optimizing reaction conditions to enhance regioselectivity and yield?

Methodological Answer:

  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while toluene enables thermal control .
  • Catalytic Additives : HCl templates macrocycle regiochemistry via ionic interactions .
  • Temperature Gradients : Cyclization steps may require 60–80°C for activation energy thresholds.
  • Workup Protocols : Slow crystallization (e.g., chloroform-methanol) improves purity .

Q. How should contradictory spectral data between theoretical predictions and experimental results be systematically analyzed and resolved?

Methodological Answer:

  • Multi-Technique Validation : X-ray crystallography resolves ambiguities in connectivity (e.g., macrocycle conformation ). 2D NMR (COSY, HSQC) clarifies proton-carbon correlations .
  • Dynamic Effects : Tautomerism or solvent-induced shifts may explain NMR discrepancies; variable-temperature NMR tests this.
  • Computational Cross-Check : DFT-based chemical shift predictions (e.g., using Gaussian) align experimental data with theoretical models .

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